Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a compound used as an intermediate in the synthesis of antibody-drug conjugate (ADC) linkers. These linkers are crucial in the development of targeted cancer therapies, where they facilitate the attachment of cytotoxic drugs to antibodies, allowing for precise delivery to cancer cells .
Vorbereitungsmethoden
The synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH involves multiple steps. One common route includes the formation of a cyclopropane ring followed by the attachment of various functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is primarily used in the field of medicinal chemistry for the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound’s role as an intermediate in the synthesis of ADC linkers makes it valuable for research in targeted cancer therapies . Additionally, it may have applications in other areas of chemistry and biology where precise molecular targeting is required .
Wirkmechanismus
The mechanism of action of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH involves its incorporation into ADC linkers. These linkers facilitate the attachment of cytotoxic drugs to antibodies, which then bind to specific antigens on cancer cells. Once bound, the ADC is internalized by the cancer cell, releasing the cytotoxic drug and inducing cell death . The molecular targets and pathways involved include the specific antigens targeted by the antibodies and the intracellular pathways activated by the cytotoxic drug .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH include other ADC linkers such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or linkers.
Benzyl 2-cyclopropyl-2-hydroxyacetate: This compound is also used in the synthesis of ADC linkers and has similar applications.
The uniqueness of this compound lies in its specific structure, which allows for efficient and stable attachment of cytotoxic drugs to antibodies, enhancing the efficacy of ADCs .
Eigenschaften
Molekularformel |
C23H24N2O6 |
---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
2-cyclopropyl-2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C23H24N2O6/c26-20(25-13-31-21(22(27)28)14-9-10-14)11-24-23(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,21H,9-13H2,(H,24,29)(H,25,26)(H,27,28) |
InChI-Schlüssel |
BSCPGWXQXDYDGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C(=O)O)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.